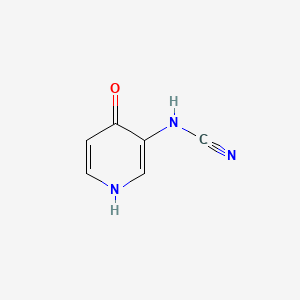

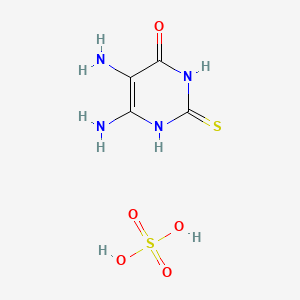

(4-Hydroxy-3-pyridinyl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Hydroxy-3-pyridinyl)cyanamide” is a compound that is related to cyanamides . Cyanamides are organic compounds that contain a functional group with the formula NCN. Most cyanamides are colorless solids . The term is usually applied to a family of compounds with the connectivity NCN . Many of the cyanamides are known in their anionic and dianionic states .

Synthesis Analysis

The synthesis of cyanamides has diversified significantly in recent years . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has been explored . An operationally simple oxidation-cyanation enables the synthesis of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis

The molecular structure of cyanamides can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis

Cyanamides have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis

Cyanamides are usually colorless solids . They are soluble in water . The melting point of cyanamides is around 150 °C (302 °F; 423 K) and the boiling point is around 181 °C (358 °F; 454 K) .Mechanism of Action

Safety and Hazards

Future Directions

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . More sustainable and robust synthetic routes to these important family of compounds are being developed . The future of cyanamides lies in further exploring their potential in various fields of synthetic chemistry .

properties

IUPAC Name |

(4-oxo-1H-pyridin-3-yl)cyanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSBLNZNFDTRSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)

![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)

![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)

![7-Azabicyclo[2.2.1]heptane,7-ethyl-(9CI)](/img/no-structure.png)

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)